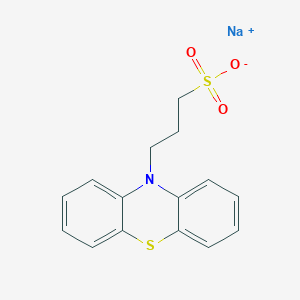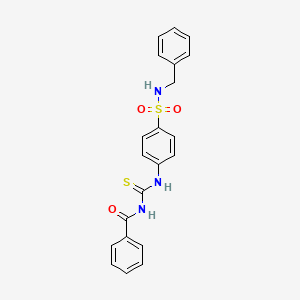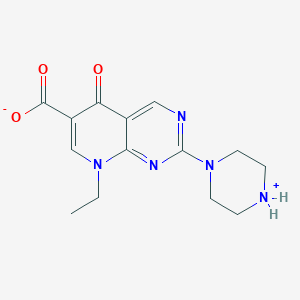
Pipemidic acid
描述
哌米酸是一种合成的抗菌剂,属于吡啶并嘧啶类。 它于 1979 年问世,对多种革兰氏阴性菌有效,包括大肠杆菌、变形杆菌、摩根氏菌、柠檬酸杆菌、克雷伯氏菌、肠杆菌、沙雷氏菌和铜绿假单胞菌 。 它主要用于治疗胃肠道、胆道和泌尿道感染 .
作用机制
哌米酸通过抑制细菌 DNA 合成来发挥其抗菌作用。它靶向细菌酶 DNA 促旋酶,该酶对于 DNA 复制和转录至关重要。 通过与该酶结合,哌米酸阻止了 DNA 的超螺旋,导致细菌生长和复制受到抑制 .
类似化合物:
萘啶酸: 另一种具有类似抗菌特性但化学结构不同的喹诺酮类抗生素。
诺氟沙星: 一种具有更广谱活性且效力更高的氟喹诺酮类。
哌米酸的独特性: 哌米酸的独特之处在于其特定的结构,使其能够有效地靶向革兰氏阴性菌中的 DNA 促旋酶。 它的两性离子性质增强了其穿透细菌细胞的能力,使其成为一种有效的抗菌剂 .
生化分析
Biochemical Properties
Pipemidic acid plays a crucial role in biochemical reactions by inhibiting bacterial DNA synthesis. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA synthesis and leading to cell death. In addition to its antibacterial activity, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the clearance of theophylline, a drug metabolized by cytochrome P450 enzymes, indicating its potential impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming stable complexes with these enzymes, this compound inhibits their activity, preventing the supercoiling and relaxation of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, this compound’s zwitterionic nature enhances its ability to penetrate bacterial cells, further contributing to its antibacterial efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its antibacterial activity over extended periods. Its efficacy can be influenced by factors such as pH, temperature, and the presence of metal ions. Long-term exposure to this compound has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions. For example, studies have shown that high doses of this compound can cause gastrointestinal disturbances, liver toxicity, and alterations in blood parameters in animal models .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted through the kidneys. It undergoes minimal metabolism, with the majority of the administered dose being excreted unchanged in the urine. The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation. Additionally, this compound can form complexes with metal ions, affecting its metabolic flux and bioavailability .
Transport and Distribution
This compound is well-absorbed following oral administration and is distributed to various organs and tissues. It achieves high concentrations in the bile and urine, which are higher than the plasma levels. The compound is transported within cells and tissues through passive diffusion and active transport mechanisms. This compound’s protein binding is approximately 20% in dog plasma and 30% in human serum, influencing its distribution and elimination .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound’s zwitterionic nature facilitates its penetration into bacterial cells, allowing it to reach its target enzymes, DNA gyrase, and topoisomerase IV. This localization is crucial for its inhibitory action on bacterial DNA synthesis. Additionally, this compound’s interactions with metal ions can influence its subcellular distribution and activity .
准备方法
合成路线和反应条件: 哌米酸通过一系列涉及形成吡啶并嘧啶核心结构的化学反应合成。合成通常从乙酰乙酸乙酯与胍的缩合反应开始,形成嘧啶衍生物。 然后将该中间体与哌嗪反应生成哌米酸 .
工业生产方法: 哌米酸的工业生产涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、pH 值和反应时间。 最终产物通过结晶和过滤过程纯化 .
化学反应分析
反应类型: 哌米酸经历各种化学反应,包括:
氧化: 哌米酸可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将哌米酸转化为其还原形式。
常见试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素(氯、溴)、烷基化剂(碘甲烷).
主要形成的产物: 从这些反应中形成的主要产物包括具有修饰的官能团的哌米酸的各种衍生物,增强了其抗菌特性 .
科学研究应用
哌米酸因其抗菌特性而被广泛研究。 它对多种革兰氏阴性菌和一些革兰氏阳性菌有效 。它的应用包括:
化学: 用作研究吡啶并嘧啶衍生物的合成和反应性的模型化合物.
生物学: 研究其与细菌 DNA 的相互作用及其在抑制细菌生长中的作用.
医学: 用于治疗泌尿道感染、胃肠道感染和胆道感染.
工业: 用于开发新的抗菌剂和制剂.
相似化合物的比较
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties but different chemical structure.
Norfloxacin: A fluoroquinolone with broader spectrum activity and higher potency.
Ofloxacin: A fluoroquinolone with enhanced activity against both gram-negative and gram-positive bacteria.
Uniqueness of Pipemidic Acid: this compound is unique due to its specific structure, which allows it to effectively target DNA gyrase in gram-negative bacteria. Its zwitterionic nature enhances its ability to penetrate bacterial cells, making it a potent antibacterial agent .
属性
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHZPMXAZQZXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023479 | |
| Record name | Pipemidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.322 mg/mL at 25 °C | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51940-44-4 | |
| Record name | Pipemidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipemidic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipemidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pipemidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipemidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipemidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)

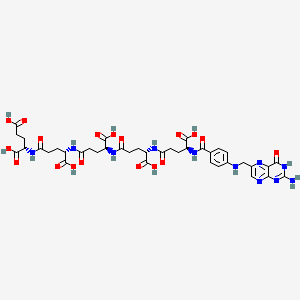
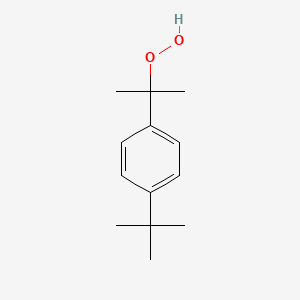

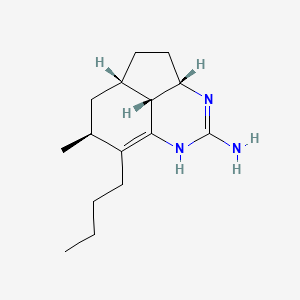
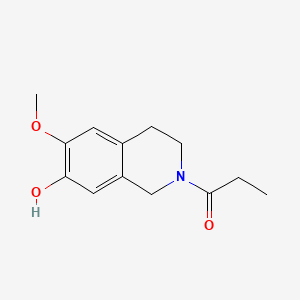
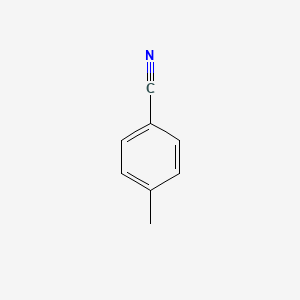
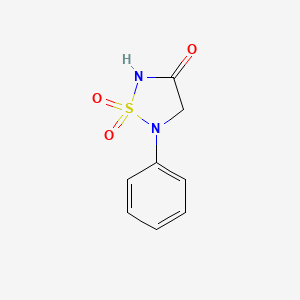
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)
